Cas no 446061-19-4 (p-NH₂-Bn-DOTA-tetra(t-Bu ester))

Technical Introduction: p-NH₂-Bn-DOTA-tetra(t-Bu ester) is a bifunctional chelating agent derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), featuring a para-aminobenzyl (p-NH₂-Bn) group and four tert-butyl (t-Bu) ester-protected carboxylates. The p-NH₂-Bn moiety enables efficient conjugation to biomolecules (e.g., peptides, antibodies) via amine-reactive crosslinkers, while the t-Bu ester groups enhance solubility and stability during synthetic modifications. Upon deprotection, the tetraacid form readily complexes radiometals (e.g., ^68Ga, ^177Lu) or lanthanides for diagnostic/therapeutic applications. This compound is particularly valuable for developing targeted radiopharmaceuticals due to its high chelation efficiency, controlled conjugation chemistry, and compatibility with solid-phase peptide synthesis. Ideal for research in molecular imaging and targeted radiotherapy.
p-NH₂-Bn-DOTA-tetra(t-Bu ester) structure
446061-19-4 structure
商品名:p-NH₂-Bn-DOTA-tetra(t-Bu ester)
CAS番号:446061-19-4
MF:C39H67N5O8
メガワット:733.977991342545
CID:4673750
PubChem ID:155291553

p-NH₂-Bn-DOTA-tetra(t-Bu ester) 化学的及び物理的性質

名前と識別子

    • (S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetray
    • p-NH₂-Bn-DOTA-tetra(t-Bu ester)
    • 446061-19-4
    • HY-W717760
    • CS-0822862
    • (S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate
    • tert-butyl 2-[(6S)-6-[(4-aminophenyl)methyl]-4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
    • インチ: 1S/C39H67N5O8/c1-36(2,3)49-32(45)25-41-17-18-42(26-33(46)50-37(4,5)6)21-22-44(28-35(48)52-39(10,11)12)31(23-29-13-15-30(40)16-14-29)24-43(20-19-41)27-34(47)51-38(7,8)9/h13-16,31H,17-28,40H2,1-12H3/t31-/m0/s1
    • InChIKey: VKRXEQDSGLUSBS-HKBQPEDESA-N
    • ほほえんだ: O(C(C)(C)C)C(CN1CCN(CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)C[C@@H]1CC1C=CC(=CC=1)N)=O

計算された属性

  • せいみつぶんしりょう: 733.49896411 g/mol
  • どういたいしつりょう: 733.49896411 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 13
  • 重原子数: 52
  • 回転可能化学結合数: 18
  • 複雑さ: 1150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 734.0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 144

p-NH₂-Bn-DOTA-tetra(t-Bu ester) セキュリティ情報

p-NH₂-Bn-DOTA-tetra(t-Bu ester) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N887370-10mg
p-NH₂-Bn-DOTA-tetra(t-Bu ester)
446061-19-4
10mg
$207.00 2023-05-17
XI AN KANG FU NUO Biotechnology Co., Ltd.
BDN-20-250mg
DOTA-p-NH2-Bn-(COOt-Bu)4
446061-19-4 >95.00%
250mg
¥4000.0 2023-09-19
TRC
N887370-5mg
p-NH₂-Bn-DOTA-tetra(t-Bu ester)
446061-19-4
5mg
$133.00 2023-05-17
Macrocyclics
B-201-100 mg
S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetra-tert-butylacetate
446061-19-4 ≥ 94%
100MG
$343.00 2021-12-30
XI AN KANG FU NUO Biotechnology Co., Ltd.
BDN-20-100mg
DOTA-p-NH2-Bn-(COOt-Bu)4
446061-19-4 >95.00%
100mg
¥2200.0 2023-09-19
Macrocyclics
B-201-100mg
S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetra-tert-butylacetate
446061-19-4 ≥ 94%
100mg
$361.00 2023-09-21
Macrocyclics
B-201-500mg
S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetra-tert-butylacetate
446061-19-4 ≥ 94%
500mg
$1619.00 2023-09-21
XI AN KANG FU NUO Biotechnology Co., Ltd.
BDN-20-50mg
DOTA-p-NH2-Bn-(COOt-Bu)4
446061-19-4 >95.00%
50mg
¥1550.0 2023-09-19
Macrocyclics
B-201-500 mg
S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetra-tert-butylacetate
446061-19-4 ≥ 94%
500MG
$1,541.00 2021-12-30
TRC
N887370-1mg
p-NH₂-Bn-DOTA-tetra(t-Bu ester)
446061-19-4
1mg
$64.00 2023-05-17

p-NH₂-Bn-DOTA-tetra(t-Bu ester) 関連文献

p-NH₂-Bn-DOTA-tetra(t-Bu ester)に関する追加情報

Comprehensive Guide to p-NH₂-Bn-DOTA-tetra(t-Bu ester) (CAS No. 446061-19-4): Applications and Innovations

In the rapidly evolving field of chemical synthesis and biomedical research, p-NH₂-Bn-DOTA-tetra(t-Bu ester) (CAS No. 446061-19-4) has emerged as a critical compound for advanced applications. This DOTA derivative is widely recognized for its role in chelation therapy, radiopharmaceuticals, and molecular imaging. Researchers and pharmaceutical developers are increasingly focusing on its unique properties, such as high stability and versatility in binding metal ions, making it indispensable in modern diagnostics and therapeutics.

The tetra(t-Bu ester) moiety in p-NH₂-Bn-DOTA provides exceptional protection for carboxyl groups during synthetic processes, ensuring higher yields and purity. This feature is particularly valuable in the development of targeted drug delivery systems and contrast agents for MRI. As the demand for precision medicine grows, the importance of functionalized DOTA compounds like this one continues to rise, aligning with trends in personalized healthcare and theranostics.

One of the most searched topics in this domain is the "role of DOTA in radiometal labeling." p-NH₂-Bn-DOTA-tetra(t-Bu ester) excels here due to its ability to form stable complexes with radionuclides such as gallium-68 and lutetium-177, which are pivotal in PET imaging and cancer therapy. Its amine-functionalized benzyl group further enables conjugation with biomolecules, facilitating the design of targeted probes for specific disease markers.

Another hot topic is "improving chelator stability in vivo." The tert-butyl ester protection in p-NH₂-Bn-DOTA addresses this by minimizing premature deprotection, a common challenge in radiopharmaceutical formulation. This stability is crucial for extending the half-life of diagnostic and therapeutic agents, a key concern for researchers optimizing nanoparticle-based delivery systems.

From an industrial perspective, scalability and cost-effectiveness are frequently discussed. The synthesis of p-NH₂-Bn-DOTA-tetra(t-Bu ester) has been refined to meet GMP standards, catering to large-scale production needs. Its compatibility with automated peptide synthesizers and solid-phase techniques further enhances its appeal for high-throughput applications.

Environmental and regulatory considerations are also trending. Unlike some older chelators, DOTA derivatives like this compound exhibit lower toxicity profiles, aligning with global shifts toward green chemistry and sustainable pharmaceutical development. This positions p-NH₂-Bn-DOTA-tetra(t-Bu ester) as a future-proof choice for next-generation medical innovations.

In summary, p-NH₂-Bn-DOTA-tetra(t-Bu ester) (CAS No. 446061-19-4) represents a convergence of cutting-edge science and practical utility. Its applications span from diagnostic imaging to therapeutic agent design, driven by its robust chemical architecture and adaptability. As research into precision oncology and theranostic platforms accelerates, this compound will undoubtedly remain at the forefront of scientific advancement.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量